![molecular formula C12H20N2O3 B1444300 Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate CAS No. 1312456-05-5](/img/structure/B1444300.png)
Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Overview
Description
“Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate” is a chemical compound with the molecular formula C12H20N2O3 . It has an average mass of 240.299 Da and a monoisotopic mass of 240.147400 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9/h9-10,13H,4-8H2,1-3H3 .Scientific Research Applications
Environmental Science
Lastly, the compound’s potential applications in environmental science should not be overlooked. It could play a role in the synthesis of environmentally benign materials or chemicals that help reduce pollution and promote sustainability.
Each of these fields presents a unique set of challenges and opportunities for the application of Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate . Ongoing research and development are likely to expand our understanding and utilization of this versatile compound .
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)7-13-10(15)6-8/h8-9H,4-7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDUEORZXQGBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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